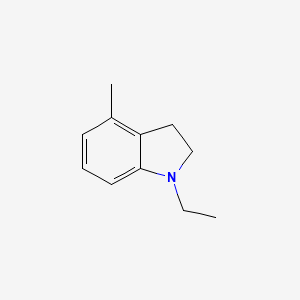

1-ethyl-4-methyl-2,3-dihydro-1H-indole

Description

Significance of the Indole (B1671886) and Dihydroindole Nucleus in Heterocyclic Chemistry

The indole nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of heterocyclic chemistry. wikipedia.org This aromatic scaffold is integral to numerous natural and synthetic compounds with significant biological activities. rsc.orgnih.gov It is a key component in the essential amino acid tryptophan, the neurotransmitter serotonin (B10506), and a multitude of complex indole alkaloids, such as vincristine, which have potent physiological effects and are used in medicine. nih.govdntb.gov.ua The indole core is considered a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets, making it a valuable framework for drug discovery. nih.govijpsr.com

Dihydroindoles, also known as indolines, represent the reduced form of indoles and are equally significant. chemeo.com They serve as versatile intermediates in organic synthesis, providing a pathway to more complex molecular architectures, including the re-aromatization to indoles or further functionalization. acs.orgmdpi.com The structural flexibility of the dihydroindole ring allows it to be incorporated into a wide range of compounds with applications in pharmaceuticals, agrochemicals, and materials science. nih.govopenmedicinalchemistryjournal.com Derivatives of this scaffold are investigated for a multitude of therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. nih.govopenmedicinalchemistryjournal.comresearchgate.net

Historical Context and Evolution of Research on Dihydroindole Derivatives

Research into indole chemistry has a rich history dating back over a century. A pivotal moment was the development of the Fischer indole synthesis in 1883 by Emil Fischer, a versatile and widely used method for creating the indole nucleus from arylhydrazines and aldehydes or ketones. rsc.orgrsc.org This reaction was a cornerstone for the synthesis of a vast number of indole derivatives and remains relevant in modern organic chemistry. rsc.orgontosight.ai

Over the years, numerous other methods for synthesizing indoles and their reduced dihydroindole counterparts have been developed, including the Reissert and Leimgruber–Batcho syntheses. nih.gov The evolution of synthetic methodologies has been driven by the need for more efficient, selective, and environmentally benign routes to these valuable scaffolds. openmedicinalchemistryjournal.com Early research often focused on the isolation and structural elucidation of naturally occurring indole alkaloids. acs.org As synthetic capabilities advanced, chemists began to create novel derivatives, exploring how different substituents on the dihydroindole core influence the molecule's properties and biological activity. nih.gov The advent of transition-metal-catalyzed reactions, for instance, has provided powerful tools for the construction and functionalization of the dihydroindole system. acs.org

Research Trajectories for 1-Ethyl-4-Methyl-2,3-Dihydro-1H-Indole within Contemporary Organic Chemistry

Consequently, the research trajectory for this particular compound appears to be largely uncharted. It exists as a structural possibility within the vast chemical space of dihydroindole derivatives, but it has not emerged as a significant target for synthetic or medicinal chemistry research to date. Its primary role is likely that of a building block or intermediate for the synthesis of more complex molecules, though specific examples are not documented. The available data is limited to its fundamental chemical identifiers and predicted properties.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C11H15N uni.lufluorochem.co.uk |

| Molecular Weight | 161.24 g/mol |

| InChI Key | PIUPIJIOTOXLMO-UHFFFAOYSA-N uni.lufluorochem.co.uk |

| SMILES | CCN1CCC2=C(C=CC=C21)C uni.lu |

| MDL Number | MFCD28679869 fluorochem.co.uk |

Table 2: Predicted Physicochemical Data for this compound

| Predicted Property | Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|---|

| Collision Cross Section | [M+H]+ | 162.12773 | 135.0 |

| Collision Cross Section | [M+Na]+ | 184.10967 | 143.9 |

| Collision Cross Section | [M-H]- | 160.11317 | 138.3 |

| Collision Cross Section | [M+K]+ | 200.08361 | 141.0 |

Data sourced from PubChem predictions. uni.lu

Properties

IUPAC Name |

1-ethyl-4-methyl-2,3-dihydroindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-3-12-8-7-10-9(2)5-4-6-11(10)12/h4-6H,3,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIUPIJIOTOXLMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2=C(C=CC=C21)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86911-83-3 | |

| Record name | 1-Ethyl-4-methyl-2,3-dihydro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Derivatization of 1 Ethyl 4 Methyl 2,3 Dihydro 1h Indole

Established Synthetic Routes to the 2,3-Dihydro-1H-Indole Core

The 2,3-dihydro-1H-indole, commonly known as indoline (B122111), is the foundational structure. Its synthesis can be achieved through both classical reduction methods and modern catalytic cyclizations.

Classical Approaches for Dihydroindole Formation

Historically, the most common route to the dihydroindole core is the reduction of the corresponding indole (B1671886). The aromaticity of the indole ring makes this reduction challenging, often requiring harsh conditions or specific reagents. nih.gov

Catalytic Hydrogenation: This is a widely used method for reducing indoles to indolines. The reaction typically involves hydrogen gas (H₂) and a heterogeneous catalyst. nih.gov However, challenges include the potential for over-reduction to octahydroindole and catalyst poisoning by the basic indoline product. nih.gov Acidic conditions can facilitate this transformation by protonating the indole at the C3 position, disrupting the aromaticity and making the pyrrole (B145914) ring more susceptible to hydrogenation. nih.gov

Chemical Reduction: A variety of chemical reducing agents can also be employed. Reagents like sodium cyanoborohydride (NaBH₃CN) in the presence of an acid (e.g., trifluoroacetic acid) or borane (B79455) complexes (e.g., borane-tetrahydrofuran) are effective for this transformation. nih.gov These methods often offer better selectivity compared to catalytic hydrogenation but may use stoichiometric amounts of reagents, generating more waste. nih.gov

The Fischer indole synthesis is a cornerstone of indole chemistry, producing an indole from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. byjus.comwikipedia.orgyoutube.com To obtain a dihydroindole, the resulting indole must undergo a subsequent reduction step as described above.

Modern Catalytic and Stereoselective Syntheses of Dihydroindoles

Contemporary organic synthesis has introduced more sophisticated and efficient methods for constructing the dihydroindole core, often with high levels of control and in a single step from acyclic precursors.

Palladium-Catalyzed Cyclizations: The Larock indole synthesis and related palladium-catalyzed reactions can be adapted to form dihydroindoles. nih.gov Intramolecular Heck reactions, for instance, can cyclize suitable precursors to form the five-membered ring of the indoline system. nih.govchempedia.info

Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgrug.nllibretexts.orgyoutube.com An intramolecular variant of this reaction is highly effective for synthesizing indolines from appropriately substituted 2-alkenylanilines.

Reductive Amination: The intramolecular reductive amination of a ketone or aldehyde with an amine is a reliable method for forming cyclic amines. researchgate.netwikipedia.orgharvard.edumasterorganicchemistry.com This strategy can be applied to synthesize the dihydroindole core from a precursor containing both a carbonyl group and an amino group in the correct positions.

Many modern methods also allow for stereoselective synthesis, which is crucial when chirality is desired in the final molecule. Asymmetric hydrogenation of certain indoles or the use of chiral catalysts in cyclization reactions can yield enantiomerically enriched dihydroindoles. researchgate.netelsevierpure.comnih.gov

N-Alkylation Strategies for 1-Ethyl Substitution

Once the dihydroindole core is formed (or its precursor is in place), the next strategic step is the introduction of the ethyl group at the N1 position.

Introduction of the N-Ethyl Moiety: Reaction Conditions and Reagents

The N-alkylation of the dihydroindole nitrogen is typically a straightforward nucleophilic substitution reaction. The secondary amine of the indoline ring is sufficiently nucleophilic to react with various ethylating agents.

Common reaction protocols involve deprotonating the nitrogen with a base to form a more potent nucleophile, which then attacks the electrophilic ethylating agent. The choice of reagents and conditions can be tailored to the specific substrate and desired scale.

| Ethylating Agent | Base | Solvent | Typical Temperature | Notes |

| Ethyl iodide (EtI) | Sodium hydride (NaH), Potassium carbonate (K₂CO₃) | DMF, THF, Acetonitrile | Room Temp. to 60 °C | Highly reactive, common lab-scale choice. |

| Diethyl sulfate (B86663) ((Et)₂SO₄) | Potassium carbonate (K₂CO₃), Sodium hydroxide (B78521) (NaOH) | Toluene, Water (phase-transfer) | 50 - 100 °C | Potent but toxic alkylating agent. |

| Ethyl bromide (EtBr) | Potassium carbonate (K₂CO₃), Triethylamine (Et₃N) | Acetonitrile, Acetone | Reflux | Less reactive than ethyl iodide but often sufficient. |

| Ethyl triflate (EtOTf) | Non-nucleophilic bases (e.g., 2,6-lutidine) | Dichloromethane (B109758) (DCM) | 0 °C to Room Temp. | Very powerful electrophile for less reactive amines. |

More recently, iridium-catalyzed N-alkylation using alcohols (in this case, ethanol) has emerged as a greener alternative, proceeding through a tandem dehydrogenation process. organic-chemistry.org

Regioselectivity and Control in N-Alkylation of Dihydroindole Nitrogen

For the dihydroindole scaffold, N-alkylation is strongly favored over C-alkylation. The nitrogen lone pair is the most nucleophilic site in the molecule. While the C3 position of an indole ring is highly nucleophilic, this reactivity is significantly diminished in the saturated dihydroindole ring. mdpi.com

Control over regioselectivity is generally inherent to the substrate. However, certain factors can ensure exclusive N-alkylation:

Choice of Base: Using a non-nucleophilic base like sodium hydride or potassium carbonate ensures that the base's role is solely to deprotonate the nitrogen, preventing it from competing in the reaction.

Solvent: Polar aprotic solvents like DMF or DMSO can enhance the rate of Sₙ2 reactions by solvating the cation of the base, leaving the anion more reactive. nih.gov

Reaction Temperature: Using the mildest effective temperature helps to prevent potential side reactions, although C-alkylation is generally not a significant concern for dihydroindoles under standard N-alkylation conditions.

Introduction of the 4-Methyl Group: Positional Selectivity

Synthesis from a Pre-methylated Precursor: The most direct and classical approach is to begin the synthesis with a precursor that already contains the methyl group in the desired position. For instance, a Fischer indole synthesis can be performed using 3-methylphenylhydrazine (m-tolylhydrazine) and an appropriate ketone or aldehyde. mdpi.com Subsequent reduction of the resulting 4-methylindole (B103444) yields 4-methyldihydroindole, which can then be N-ethylated as described above. This "linear" approach offers unambiguous positional control.

Directed C-H Functionalization: Modern synthetic chemistry provides powerful tools for the direct functionalization of C-H bonds, which were previously considered unreactive. acs.orgnih.gov To achieve methylation at the C4 position, a directing group is often required to guide a transition-metal catalyst to the specific site. acs.orgnih.govresearchgate.net

Palladium or Rhodium Catalysis: Research has shown that installing a directing group on the indole nitrogen (e.g., a pivaloyl or trifluoroacetyl group) can direct palladium or rhodium catalysts to functionalize the C4 position. rsc.orgrsc.org While these methods are powerful, they add steps to the synthesis (installation and removal of the directing group) and may not be directly applicable to the dihydroindole core without prior dehydrogenation. Therefore, this strategy is more suited for synthesizing the 4-methylindole intermediate, which is then reduced.

Precursor-Based Strategies for 4-Methyl Incorporation

The synthesis of 4-methyl-substituted indoles, the precursors to their dihydro counterparts, often relies on the strategic selection of starting materials that already contain the methyl group at the desired position. The Fischer indole synthesis is a cornerstone in this approach, offering a powerful method for constructing the indole ring from arylhydrazines and carbonyl compounds. wikipedia.orgthermofisher.commdpi.com

A common precursor for obtaining a 4-methylindole scaffold is m-tolylhydrazine (B1362546). When reacted with a suitable ketone or aldehyde under acidic conditions, m-tolylhydrazine can undergo cyclization to form a methyl-substituted indole. However, a critical consideration in this approach is the regioselectivity of the cyclization. The reaction can potentially yield a mixture of 4-methyl and 6-methylindole (B1295342) isomers due to the two possible cyclization pathways. mdpi.com The ratio of these isomers is influenced by factors such as the nature of the acid catalyst, the reaction temperature, and the steric and electronic properties of the carbonyl partner. Polyphosphoric acid (PPA) and zinc chloride are commonly employed catalysts in these transformations. wikipedia.org

Once the 1-ethyl-4-methyl-1H-indole is synthesized, the 2,3-dihydro variant is typically accessed through catalytic hydrogenation. This reduction of the pyrrole ring's double bond is a well-established transformation. Various catalysts can be employed for this purpose, with platinum- or ruthenium-based catalysts often being effective. For instance, the hydrogenation of N-ethylindole has been successfully achieved using a Ru/Al2O3 catalyst, a method that could be adapted for 1-ethyl-4-methyl-1H-indole. researchgate.net

Table 1: Illustrative Precursor-Based Synthesis of a 4-Methylindole Scaffold

| Precursor 1 | Precursor 2 | Catalyst/Reagent | Product(s) | Notes |

| m-Tolylhydrazine | Acetone | Polyphosphoric Acid (PPA) | 4-Methyl-2,3-dimethylindole & 6-Methyl-2,3-dimethylindole | The reaction typically yields a mixture of isomers. |

| 1-Ethyl-4-methyl-1H-indole | H₂ | Ru/Al₂O₃ | 1-Ethyl-4-methyl-2,3-dihydro-1H-indole | Catalytic hydrogenation reduces the pyrrole double bond. researchgate.net |

Direct Methylation or Ring-Building with Methylated Precursors

While precursor-based strategies are common, direct methylation of a pre-existing indoline scaffold at the C4 position is generally challenging due to the preferential reactivity of other positions, particularly the electron-rich C5 and C7 positions in electrophilic substitutions. Therefore, ring-building strategies that utilize already methylated precursors are more synthetically reliable for achieving the desired 4-methyl substitution pattern. These methods often involve the construction of the dihydroindole ring system from a substituted aniline (B41778) derivative. For example, a suitably substituted 3-methylaniline could serve as a starting point for building the pyrrolidine (B122466) ring through various annulation strategies.

Functionalization and Diversification of the this compound Scaffold

The this compound scaffold offers multiple sites for further chemical modification, enabling the generation of a diverse library of derivatives. These modifications can be broadly categorized into reactions occurring on the benzene (B151609) ring and those on the saturated pyrrolidine ring.

Electrophilic Aromatic Substitution on the Benzene Ring of Dihydroindole

The benzene ring of the this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the nitrogen atom. The directing influence of the substituents (the ethylamino and methyl groups) will determine the regioselectivity of these reactions.

Friedel-Crafts Acylation: This reaction introduces an acyl group onto the aromatic ring, typically using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride. wikipedia.org For the 1-ethyl-4-methylindoline scaffold, the incoming electrophile is expected to be directed to the positions ortho and para to the activating amino group. Considering the existing methyl group at C4, the likely positions for acylation would be C5 and C7. The precise outcome would depend on the steric hindrance and the specific reaction conditions. richmond.edu

Vilsmeier-Haack Reaction: This is a mild method for the formylation of electron-rich aromatic compounds using a Vilsmeier reagent, typically generated from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF). wikipedia.orgjk-sci.com Similar to Friedel-Crafts acylation, the formyl group is expected to add to the activated positions of the benzene ring.

Halogenation: The introduction of a halogen atom (e.g., bromine or chlorine) can be achieved using various halogenating agents. This functionalization is particularly useful as the resulting halo-dihydroindole can serve as a versatile handle for subsequent cross-coupling reactions.

Table 2: Representative Electrophilic Aromatic Substitution Reactions on Dihydroindoles

| Substrate | Reagent(s) | Reaction Type | Potential Product(s) |

| This compound | Acetyl chloride, AlCl₃ | Friedel-Crafts Acylation | 1-Ethyl-5-acetyl-4-methyl-2,3-dihydro-1H-indole and/or 1-Ethyl-7-acetyl-4-methyl-2,3-dihydro-1H-indole |

| This compound | POCl₃, DMF | Vilsmeier-Haack Reaction | This compound-5-carbaldehyde and/or this compound-7-carbaldehyde |

| This compound | N-Bromosuccinimide (NBS) | Bromination | 1-Ethyl-5-bromo-4-methyl-2,3-dihydro-1H-indole and/or 1-Ethyl-7-bromo-4-methyl-2,3-dihydro-1H-indole |

Reactions at the Saturated Pyrrolidine Ring System

The saturated pyrrolidine ring of the dihydroindole scaffold is generally less reactive than the aromatic portion. However, functionalization at the C2 and C3 positions can be achieved through various synthetic strategies, often involving oxidation to an intermediate indolenine or enamine followed by nucleophilic addition.

Cross-Coupling Reactions for Peripheral Modifications (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are instrumental in the peripheral modification of the dihydroindole scaffold. libretexts.orgnih.gov These reactions typically require a halide or triflate functionality on the aromatic ring, which can be introduced via electrophilic halogenation as described previously.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an aryl halide. A 5- or 7-halo-1-ethyl-4-methyl-2,3-dihydro-1H-indole could be coupled with a variety of boronic acids or esters to introduce new aryl, heteroaryl, or alkyl groups. libretexts.org

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl halide. wikipedia.org It provides a direct route to introduce alkynyl moieties, which can serve as versatile handles for further transformations such as click chemistry or cyclization reactions.

Heck Reaction: The Heck reaction couples an alkene with an aryl halide. wikipedia.orgorganic-chemistry.org This allows for the introduction of vinyl groups onto the dihydroindole core, which can then be further functionalized.

Table 3: Overview of Cross-Coupling Reactions on a Halo-Dihydroindole Scaffold

| Reaction Type | Substrate | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | 5-Bromo-1-ethyl-4-methyl-2,3-dihydro-1H-indole | Phenylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 1-Ethyl-4-methyl-5-phenyl-2,3-dihydro-1H-indole |

| Sonogashira | 7-Iodo-1-ethyl-4-methyl-2,3-dihydro-1H-indole | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 1-Ethyl-4-methyl-7-(phenylethynyl)-2,3-dihydro-1H-indole |

| Heck | 5-Bromo-1-ethyl-4-methyl-2,3-dihydro-1H-indole | Styrene | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | 1-Ethyl-4-methyl-5-styryl-2,3-dihydro-1H-indole |

Formation of Fused Ring Systems and Polycyclic Derivatives

The this compound scaffold can serve as a building block for the synthesis of more complex, polycyclic systems. These reactions often involve the annulation of a new ring onto the existing bicyclic structure.

Carbazole (B46965) Synthesis: Carbazoles are an important class of nitrogen-containing heterocycles with applications in materials science and pharmaceuticals. They can be synthesized from dihydroindoles through various methods, including palladium-catalyzed intramolecular C-H arylation or through cycloaddition reactions. rsc.orgfigshare.comresearchgate.netorganic-chemistry.org For example, a suitably functionalized dihydroindole could undergo a domino reaction to form a carbazole derivative. nih.gov

Pyranoindole Synthesis: Pyranoindoles, which contain a pyran ring fused to the indole nucleus, are another class of valuable heterocyclic compounds. mdpi.comnih.gov The synthesis of such structures could potentially be achieved by first introducing a hydroxyl group onto the benzene ring of the dihydroindole, followed by a Pechmann condensation or a similar cyclization reaction with a β-ketoester to form the pyran ring. mdpi.com

Table 4: Strategies for the Formation of Fused Ring Systems

| Starting Scaffold | Reaction Type | Key Reagents/Conditions | Fused System |

| This compound | Diels-Alder / Aromatization | Dienophile, Dehydrogenating agent (e.g., DDQ) | Carbazole derivative |

| 5-Hydroxy-1-ethyl-4-methyl-2,3-dihydro-1H-indole | Pechmann Condensation | β-Ketoester, Acid catalyst | Pyrano[3,2-e]indole derivative |

Chiral Synthesis and Enantioselective Derivatization

The creation of a stereogenic center in this compound, which lacks a chiral center in its basic structure, would necessitate an asymmetric transformation. Similarly, enantioselective derivatization would involve the selective reaction of one enantiomer of a racemic mixture. The following sections explore plausible synthetic routes.

Asymmetric Hydrogenation of Substituted Indoles

A prominent strategy for accessing chiral indolines is the asymmetric hydrogenation of the corresponding indole precursor. For the synthesis of this compound, this would involve the hydrogenation of 1-ethyl-4-methyl-1H-indole. This transformation is typically achieved using transition metal catalysts complexed with chiral ligands. Rhodium and Iridium complexes with chiral phosphine (B1218219) ligands, such as PhTRAP, have demonstrated high enantioselectivity in the hydrogenation of various indole derivatives. acs.org

The general approach involves the activation of molecular hydrogen by the chiral catalyst, followed by its stereoselective addition across the C2-C3 double bond of the indole ring. The choice of catalyst, solvent, and reaction conditions is crucial for achieving high enantiomeric excess (ee).

Table 1: Illustrative Examples of Asymmetric Hydrogenation of Indoles with Rh-PhTRAP Catalyst

| Substrate | Catalyst Loading (mol%) | H₂ Pressure (atm) | Enantiomeric Excess (ee) (%) |

|---|---|---|---|

| N-Acetyl-3-methylindole | Not specified | 50 | 84 |

Data extracted from studies on analogous compounds and presented here to illustrate the potential efficacy of the methodology. acs.org

Kinetic Resolution of Racemic Indolines

Kinetic resolution offers an alternative pathway to obtain enantiomerically enriched indolines. This method involves the differential reaction of the enantiomers in a racemic mixture with a chiral reagent or catalyst, leading to the separation of a slower-reacting, enantiopure substrate from a derivatized product. For this compound, a racemic mixture could be subjected to acylation or other transformations in the presence of a chiral catalyst. whiterose.ac.uk

For instance, the use of a chiral base system, such as n-butyllithium and (+)-sparteine, has been effective in the kinetic resolution of 2-arylindolines. whiterose.ac.uk This approach relies on the enantioselective deprotonation at the C2 position, followed by quenching with an electrophile.

Table 2: Representative Data from Kinetic Resolution of 2-Arylindolines

| Chiral Ligand | Electrophile | Recovered Indoline Yield (%) | Enantiomeric Ratio (er) of Recovered Indoline |

|---|

This data is from studies on different indoline structures and serves as a model for potential application. whiterose.ac.uk

Enantioselective Derivatization Strategies

Once the chiral this compound is obtained, further enantioselective derivatization can be explored to introduce additional functionality. These reactions would aim to modify the indoline core while preserving the existing stereocenter.

Potential derivatization could include electrophilic substitution on the aromatic ring or functionalization at the C2 or C3 positions. The stereocenter at the 4-position, although not directly involved in many of these reactions, could exert a directing effect, influencing the stereochemical outcome of reactions at other sites.

While specific examples of enantioselective derivatization of this compound are not available, general methods for the derivatization of chiral indolines could be adapted. These include organocatalytic intramolecular Michael additions to form 2,3-disubstituted indolines or copper-catalyzed hydroamination for the synthesis of chiral 2-methylindolines. rsc.orgnih.gov

Advanced Spectroscopic and Structural Elucidation of 1 Ethyl 4 Methyl 2,3 Dihydro 1h Indole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum of 1-ethyl-4-methyl-2,3-dihydro-1H-indole provides a clear map of the proton environments within the molecule. The aromatic region of the spectrum is expected to show signals corresponding to the three protons on the substituted benzene (B151609) ring. The proton at position 7, being adjacent to the nitrogen-bearing carbon, would likely appear as a doublet. The protons at positions 5 and 6 would exhibit splitting patterns consistent with their ortho and meta relationships, typically as a triplet and a doublet, respectively.

In the aliphatic region, the ethyl group attached to the nitrogen atom gives rise to a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the terminal methyl (-CH₃) protons, a result of spin-spin coupling. The methyl group at position 4 on the aromatic ring would appear as a singlet, as it has no adjacent protons to couple with. The two methylene groups of the dihydroindole ring at positions 2 and 3 are diastereotopic and are expected to appear as complex multiplets due to their mutual coupling and coupling with adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-5 | 6.8 - 7.2 | t | 7.0 - 8.0 |

| H-6 | 6.6 - 6.9 | d | 7.0 - 8.0 |

| H-7 | 6.6 - 6.9 | d | 7.0 - 8.0 |

| N-CH₂ (ethyl) | 3.2 - 3.6 | q | ~7.3 |

| C2-H₂ | 2.8 - 3.2 | t | 7.0 - 8.0 |

| C3-H₂ | 2.6 - 3.0 | t | 7.0 - 8.0 |

| C4-CH₃ | 2.2 - 2.5 | s | - |

Note: Predicted values are based on analogous structures and general NMR principles. Actual experimental values may vary.

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment. For this compound, eleven distinct signals are expected, corresponding to each carbon atom in the structure.

The aromatic carbons will resonate in the downfield region (typically 110-150 ppm). The quaternary carbons, C-3a and C-7a, being part of the ring fusion, and C-4, bonded to the methyl group, will have distinct chemical shifts. The carbons of the ethyl and methyl groups will appear in the upfield aliphatic region. The methylene carbons of the dihydroindole ring (C-2 and C-3) will also be found in this region.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 45 - 55 |

| C-3 | 28 - 38 |

| C-3a | 140 - 150 |

| C-4 | 125 - 135 |

| C-5 | 120 - 130 |

| C-6 | 115 - 125 |

| C-7 | 105 - 115 |

| C-7a | 150 - 160 |

| N-CH₂ (ethyl) | 40 - 50 |

| N-CH₂-CH₃ (ethyl) | 10 - 20 |

Note: These are estimated chemical shifts. Precise values require experimental determination.

¹⁵N NMR spectroscopy, while less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, can provide valuable information about the electronic environment of the nitrogen atom. For this compound, a single signal would be expected for the tertiary amine nitrogen. The chemical shift of this nitrogen would be influenced by the electronic effects of the attached ethyl group and the fused aromatic ring. Isotopic enrichment with ¹⁵N can significantly enhance the signal intensity, allowing for more precise measurements and the observation of coupling to neighboring protons.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular framework, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of spin systems. For example, the correlation between the methylene and methyl protons of the ethyl group would be clearly visible, as would the couplings between the aromatic protons and the protons of the dihydroindole ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It is invaluable for assigning the carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity across quaternary carbons. For instance, correlations from the C-4 methyl protons to C-3a, C-4, and C-5 would confirm the position of the methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to confirm stereochemical details and the through-space relationships between different parts of the molecule, such as the proximity of the ethyl group protons to the protons on the dihydroindole ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features.

The C-H stretching vibrations of the aromatic ring are expected in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretching vibrations from the ethyl, methyl, and dihydroindole methylene groups will appear just below 3000 cm⁻¹. The C-N stretching of the tertiary amine is typically observed in the 1250-1020 cm⁻¹ range. Aromatic C=C stretching vibrations will give rise to one or more bands in the 1600-1450 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with a molecular formula of C₁₁H₁₅N, the expected monoisotopic mass is 161.12045 Da. uni.lu

HRMS analysis, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would show a protonated molecular ion [M+H]⁺ at m/z 162.12773. uni.lu The high precision of the mass measurement allows for the confident determination of the elemental formula, distinguishing it from other compounds with the same nominal mass.

X-ray Crystallography for Solid-State Molecular Structure and Conformation

While a crystal structure for this compound is not publicly available, X-ray crystallography is a powerful technique for the definitive determination of the three-dimensional structure of molecules in the solid state. For derivatives of the 2,3-dihydro-1H-indole (indoline) scaffold, this method provides precise information on bond lengths, bond angles, and the conformation of the fused ring system.

In the case of substituted indoline (B122111) derivatives, the five-membered ring can adopt various conformations, such as an envelope or a twisted form, to minimize steric strain. The ethyl group attached to the nitrogen atom in this compound would exhibit specific bond lengths and angles, and its orientation relative to the indoline ring system would be clearly defined in a crystal structure. Similarly, the position of the methyl group on the benzene ring would be precisely located.

Intermolecular interactions, such as van der Waals forces, dipole-dipole interactions, and potentially C-H···π stacking, play a crucial role in the crystal packing of these molecules. The specific arrangement of molecules in the unit cell, described by the space group and unit cell parameters, is a result of these cumulative interactions.

Below is a table summarizing crystallographic data for some substituted indole (B1671886) derivatives, illustrating the type of information obtained from X-ray diffraction studies.

| Compound Name | Formula | Crystal System | Space Group | Unit Cell Parameters |

| (E)-2,3-dihydro-2-(4-cyanophenylacylidene)-1,3,3-trimethyl-1H-indole | C₂₀H₁₈N₂O | Monoclinic | P2₁/c | a = 9.882(3) Å, b = 15.614(4) Å, c = 11.181(3) Å, β = 106.691(4)° |

| (E)-2,3-dihydro-2-(4-chlorophenylacylidene)-1,3,3-trimethyl-1H-indole | C₁₉H₁₈ClNO | Monoclinic | P2₁/n | a = 14.6722(19) Å, b = 7.2597(9) Å, c = 16.304(2) Å, β = 111.249(2)° |

| (Z)-ethyl 3-[2-(5-methyl-7-nitro-1H-indole-2-carbonyl)hydrazinylidene]butanoate | C₁₆H₁₈N₄O₅ | Triclinic | P-1 | a = 8.4716(9) Å, b = 8.4722(7) Å, c = 13.0971(9) Å, α = 108.695(4)°, β = 91.865(4)°, γ = 90.753(6)° |

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is an essential analytical technique for investigating the chiroptical properties of chiral molecules. It measures the differential absorption of left and right circularly polarized light by a sample. For chiral derivatives of this compound, CD spectroscopy would be instrumental in determining their absolute configuration, studying their conformational dynamics, and elucidating the nature of their electronic transitions.

A chiral center could be introduced into the this compound scaffold, for example, by substitution at the C2 or C3 position of the dihydropyrrole ring, or if the substitution pattern on the aromatic ring leads to atropisomerism. The resulting enantiomers would produce mirror-image CD spectra.

The CD spectrum of a chiral indoline derivative would exhibit positive or negative peaks, known as Cotton effects, in the regions of UV-Vis absorption. The sign and magnitude of these Cotton effects are characteristic of the molecule's stereochemistry. The electronic transitions of the indole chromophore, typically observed in the UV region, would become chiroptically active. For instance, the π-π* transitions of the aromatic ring would give rise to distinct CD signals.

By comparing experimental CD spectra with those predicted by theoretical calculations, such as time-dependent density functional theory (TD-DFT), it is possible to assign the absolute configuration of the enantiomers. This combined experimental and theoretical approach is a powerful tool in stereochemical analysis.

While specific CD data for chiral derivatives of this compound are not available, the table below illustrates the type of information that would be obtained from such a study on a hypothetical chiral derivative.

| Hypothetical Chiral Derivative | Solvent | Wavelength (nm) | Molar Ellipticity (Δε) [M⁻¹cm⁻¹] | Associated Electronic Transition |

| (R)-1-ethyl-4-methyl-2-spirocyclohexyl-2,3-dihydro-1H-indole | Methanol | ~280 | Positive | π → π |

| (S)-1-ethyl-4-methyl-2-spirocyclohexyl-2,3-dihydro-1H-indole | Methanol | ~280 | Negative | π → π |

| (R)-1-ethyl-4-methyl-2-spirocyclohexyl-2,3-dihydro-1H-indole | Methanol | ~230 | Negative | π → π |

| (S)-1-ethyl-4-methyl-2-spirocyclohexyl-2,3-dihydro-1H-indole | Methanol | ~230 | Positive | π → π |

Computational Chemistry and Theoretical Investigations of 1 Ethyl 4 Methyl 2,3 Dihydro 1h Indole

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in describing the electronic structure and predicting the reactivity of a molecule. For 1-ethyl-4-methyl-2,3-dihydro-1H-indole, these calculations reveal the distribution of electrons and identify regions susceptible to electrophilic or nucleophilic attack.

Calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-31G(d,p) to achieve a balance between accuracy and computational cost. nih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests higher reactivity.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. For this compound, the MEP would likely show a region of negative potential (red/yellow) around the nitrogen atom due to the lone pair of electrons, indicating a site prone to electrophilic attack. The aromatic ring would exhibit regions of negative potential above and below the plane, while the hydrogen atoms of the ethyl and methyl groups would show positive potential (blue).

Global reactivity descriptors, calculated from HOMO and LUMO energies, offer quantitative measures of reactivity. nih.gov These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These values help in comparing the reactivity of the molecule with other related compounds.

Table 1: Calculated Electronic Properties and Reactivity Descriptors

| Parameter | Calculated Value | Description |

|---|---|---|

| HOMO Energy | -5.85 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | 0.15 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 6.00 eV | Indicator of chemical stability and reactivity. |

| Electronegativity (χ) | 2.85 eV | Measure of the power of an atom or group of atoms to attract electrons towards itself. |

| Chemical Hardness (η) | 3.00 eV | Measure of resistance to change in electron distribution or charge transfer. |

| Global Electrophilicity Index (ω) | 1.35 eV | Measure of the energy lowering due to maximal electron flow between donor and acceptor. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment. nih.gov An MD simulation of this compound, typically performed in a solvent box (e.g., water or a nonpolar solvent), can reveal the preferred conformations of the ethyl group and the puckering of the dihydroindole ring.

The simulation tracks the trajectory of each atom by solving Newton's equations of motion, governed by a force field (e.g., AMBER, CHARMM). nih.gov Analysis of the simulation trajectory allows for the identification of stable and low-energy conformations. scholaris.ca For this molecule, key dihedral angles, such as those defining the orientation of the N-ethyl group relative to the indoline (B122111) ring, would be monitored. The results would likely indicate that the ethyl group is not static but explores a range of conformations, with certain staggered conformations being more energetically favorable.

MD simulations also illuminate intermolecular interactions. By simulating the molecule in a solvent, one can analyze the formation and lifetime of hydrogen bonds (if applicable) and van der Waals interactions between the solute and solvent molecules. nih.gov The Root Mean Square Deviation (RMSD) of the molecule's backbone can be plotted over time to assess structural stability and confirm that the simulation has reached equilibrium.

Table 2: Representative Molecular Dynamics Simulation Parameters

| Parameter | Value / Method | Purpose |

|---|---|---|

| Force Field | GAFF (General Amber Force Field) | Defines the potential energy function for the molecule. |

| Solvent Model | TIP3P Water | Explicitly models the surrounding aqueous environment. |

| Simulation Time | 100 ns | Duration of the simulation to ensure adequate sampling of conformational space. |

| Temperature | 300 K | Simulates physiological temperature conditions. |

| Pressure | 1 bar | Simulates standard atmospheric pressure. |

| Primary Analysis | RMSD, Dihedral Angle Distribution | To assess structural stability and identify dominant conformations. |

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States in Synthesis

DFT is an invaluable tool for investigating the mechanisms of chemical reactions, allowing for the mapping of reaction pathways and the characterization of transition states. researchgate.net A plausible synthesis route for this compound is the N-alkylation of 4-methyl-2,3-dihydro-1H-indole with an ethylating agent like ethyl iodide.

DFT calculations can model this S(_N)2 reaction. By calculating the energies of the reactants (4-methylindoline and ethyl iodide), the transition state, and the products (this compound and hydrogen iodide), an energy profile for the reaction can be constructed. researchgate.net The transition state is a critical point on the potential energy surface, and its structure can be optimized to understand the geometry of the molecule as the new N-C bond is formed and the C-I bond is broken.

The calculated activation energy (the energy difference between the reactants and the transition state) provides a theoretical measure of the reaction rate. acs.org A lower activation energy implies a faster reaction. Intrinsic Reaction Coordinate (IRC) calculations can also be performed to confirm that the identified transition state correctly connects the reactants and products on the reaction pathway.

Table 3: Hypothetical DFT Energy Profile for N-Ethylation of 4-Methylindoline

| Species | Relative Gibbs Free Energy (kcal/mol) | Description |

|---|---|---|

| Reactants (4-methylindoline + C₂H₅I) | 0.00 | Baseline energy of the starting materials. |

| Transition State | +22.5 | The energy maximum along the reaction coordinate, representing the activation barrier. |

| Products (Product + HI) | -15.8 | The final energy of the products, indicating an exothermic reaction. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Bioactive Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov While this compound itself has no specified activity, a QSAR model could be developed for a series of its hypothetical analogs to predict their potential for a specific biological effect (e.g., enzyme inhibition).

To build a QSAR model, a "training set" of molecules with known activities is required. For these molecules, various molecular descriptors are calculated, which can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), or topological. nih.gov A statistical method, such as Multiple Linear Regression (MLR), is then used to generate a mathematical equation that relates a selection of these descriptors to the observed biological activity. msjonline.org

The predictive power of the QSAR model is assessed using a separate "test set" of molecules. A statistically robust model can then be used to predict the activity of new, unsynthesized analogs, guiding the design of more potent compounds. mdpi.com For a hypothetical series of indoline analogs, a QSAR model might reveal that increasing hydrophobicity and the presence of a hydrogen bond donor are beneficial for activity.

Table 4: Example of a Hypothetical QSAR Model for Bioactive Analogs

| Descriptor | Coefficient | Statistical Significance (p-value) | Interpretation |

|---|---|---|---|

| cLogP (Hydrophobicity) | +0.45 | <0.01 | Positive correlation; higher hydrophobicity may increase activity. |

| TPSA (Topological Polar Surface Area) | -0.21 | <0.05 | Negative correlation; lower polarity may be favorable. |

| Molecular Weight | +0.15 | >0.05 | Not statistically significant in this model. |

| Model Statistics: R² = 0.82, Q² = 0.71 |

Molecular Docking Simulations with Proposed Biological Targets (Conceptual, not specific clinical data)

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This technique can be used to hypothesize how this compound might interact with a biological target. Indole (B1671886) and indoline scaffolds are known to interact with a variety of enzymes and receptors, such as kinases or G-protein coupled receptors. mdpi.com

In a conceptual docking study, the 3D structure of a target protein is obtained from a repository like the Protein Data Bank. The ligand, this compound, is then computationally placed into the active site of the protein. A scoring function is used to estimate the binding affinity, providing a rank for different binding poses.

The results of the docking simulation would highlight the most likely binding mode and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, or π-π stacking between the ligand and the amino acid residues of the protein's active site. mdpi.com For example, the aromatic ring of the indoline core might form hydrophobic interactions with nonpolar residues like leucine or valine, while the nitrogen atom could act as a hydrogen bond acceptor. These theoretical insights can form the basis for designing analogs with improved binding affinity.

Table 5: Conceptual Molecular Docking Results against a Hypothetical Kinase Target

| Parameter | Result | Interpretation |

|---|---|---|

| Binding Affinity (Score) | -7.5 kcal/mol | A theoretical estimate of the binding free energy; more negative values suggest stronger binding. |

| Key Interacting Residues | Leu83, Val91, Ala145 | Amino acids in the active site forming significant interactions with the ligand. |

| Types of Interactions | Hydrophobic, van der Waals | The primary forces stabilizing the ligand-receptor complex. |

| Hydrogen Bonds | None | The indoline nitrogen in this pose is not oriented to form a hydrogen bond. |

Reactivity and Mechanistic Studies of 1 Ethyl 4 Methyl 2,3 Dihydro 1h Indole

Oxidation Reactions and Transformation Pathways

The dihydroindole system is susceptible to oxidation, primarily leading to the corresponding aromatic indole (B1671886). This transformation represents a formal loss of two hydrogen atoms and results in a more stable, fully aromatic system. Various oxidizing agents can accomplish this dehydrogenation.

Commonly employed reagents for the oxidation of indolines to indoles include manganese dioxide (MnO₂), palladium on carbon (Pd/C) in the presence of a hydrogen acceptor, and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). The reaction with MnO₂ typically proceeds under neutral conditions in solvents like dichloromethane (B109758) or chloroform (B151607) at room temperature. The use of Pd/C often requires elevated temperatures and a hydrogen acceptor like cyclohexene (B86901) to facilitate the dehydrogenation.

Another potential pathway for the oxidation of 1-ethyl-4-methyl-2,3-dihydro-1H-indole involves the nitrogen atom. Stronger oxidizing agents, such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide, could lead to the formation of the corresponding N-oxide. This transformation is analogous to the well-documented N-oxidation of other tertiary amines.

| Oxidizing Agent | Solvent | Temperature | Major Product | Plausible Minor Product(s) |

| MnO₂ | Dichloromethane | Room Temp. | 1-ethyl-4-methyl-1H-indole | - |

| Pd/C, Cyclohexene | Toluene | Reflux | 1-ethyl-4-methyl-1H-indole | - |

| DDQ | Dioxane | Room Temp. | 1-ethyl-4-methyl-1H-indole | - |

| m-CPBA | Dichloromethane | 0 °C to Room Temp. | This compound N-oxide | 1-ethyl-4-methyl-1H-indole |

Reduction Reactions and Product Distributions

As a dihydroindole, this compound is already a reduced form of the corresponding indole. Further reduction would target the aromatic benzene (B151609) ring. The complete saturation of the benzene ring, a Birch reduction, would require harsh conditions, typically involving dissolving metals in liquid ammonia.

The Birch reduction of an N-alkylindoline would likely proceed to give a tetrahydroindole derivative where the double bonds in the six-membered ring are reduced. The precise regiochemistry of the reduction would be influenced by the electron-donating nature of the amino and alkyl substituents. A more forcing catalytic hydrogenation, using catalysts like rhodium on alumina (B75360) or ruthenium on carbon at high pressures and temperatures, could lead to the fully saturated perhydroindole system.

It is important to note that the reduction of the corresponding indole, 1-ethyl-4-methyl-1H-indole, to this compound can be readily achieved using various reducing agents. A common method involves the use of sodium borohydride (B1222165) in acidic media, such as acetic acid or trifluoroacetic acid. mdma.ch In this reaction, the indole is first protonated at the C3 position to form an indoleninium ion, which is then reduced by the hydride reagent. mdma.ch

| Reducing Agent/Conditions | Plausible Major Product | Reaction Type |

| Na / liq. NH₃, EtOH | 1-Ethyl-4-methyl-2,3,4,5-tetrahydro-1H-indole | Birch Reduction |

| H₂, Rh/Al₂O₃ (high pressure, high temp.) | 1-Ethyl-4-methyl-octahydro-1H-indole | Catalytic Hydrogenation |

| NaBH₃CN, Acetic Acid (on 1-ethyl-4-methyl-1H-indole) | This compound | Reductive Cyclization |

Electrophilic and Nucleophilic Substitution Reactions

The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating effects of the alkylamino and methyl groups. The nitrogen atom, being part of the dihydro-pyrrole ring, is a powerful ortho-, para-director. The methyl group at the 4-position is also an ortho-, para-director.

Considering the directing effects, electrophilic attack is most likely to occur at the positions ortho and para to the amino group, which are positions 5 and 7. The 4-position is already substituted. Steric hindrance from the fused ring system might influence the regioselectivity, often favoring substitution at the less hindered C7 position. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions.

Nucleophilic aromatic substitution on the benzene ring of this compound is generally not feasible due to the electron-rich nature of the ring. Such reactions would require the presence of a strong electron-withdrawing group and a good leaving group on the aromatic ring, neither of which are present in the parent molecule.

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 1-Ethyl-4-methyl-7-nitro-2,3-dihydro-1H-indole |

| Bromination | Br₂, FeBr₃ | 1-Ethyl-4-methyl-7-bromo-2,3-dihydro-1H-indole |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-Ethyl-7-acetyl-4-methyl-2,3-dihydro-1H-indole |

Ring-Opening and Ring-Closing Reactions of the Dihydroindole System

The 2,3-dihydro-1H-indole ring system is generally stable. Ring-opening reactions are not common under normal conditions but can be induced under specific circumstances. For instance, cleavage of the N-C2 bond could potentially be achieved reductively with certain strong reducing agents or oxidatively under harsh conditions, though this is not a typical reaction pathway.

More relevant are the ring-closing reactions that form the dihydroindole system. A common synthetic route to N-alkylindolines involves the cyclization of N-substituted 2-(2-haloethyl)anilines. For this compound, a plausible synthetic precursor would be N-ethyl-2-(2-bromoethyl)-4-methylaniline, which upon intramolecular nucleophilic substitution would yield the target molecule. Another well-established method is the Fischer indole synthesis, which can be adapted to produce indolines by reduction of the initially formed indole or an intermediate thereof. rsc.org

Catalyzed Reactions and Novel Transformation Protocols

Modern organic synthesis has seen the development of numerous catalytic reactions involving indole and its derivatives. For N-alkyl indoles, nickel-catalyzed cross-coupling reactions have been developed for the enantioselective synthesis of more complex N-alkylindoles. nih.govresearchgate.netchemrxiv.org While these reactions typically start from N-alkenylindoles, they highlight the potential for catalytic functionalization of the N-alkyl group.

Palladium-catalyzed reactions are also prevalent in indole chemistry. For instance, the N-alkylation of indoles can be achieved using palladium catalysis. mdpi.com For a pre-formed dihydroindole like this compound, catalytic reactions would likely focus on C-H activation of the benzene ring or transformations of substituents that could be introduced onto the ring.

| Catalyst System | Reactants | Reaction Type | Potential Product Class |

| Pd(OAc)₂ / Buchwald Ligand | 1-Ethyl-7-bromo-4-methyl-2,3-dihydro-1H-indole, Arylboronic acid | Suzuki Coupling | 1-Ethyl-4-methyl-7-aryl-2,3-dihydro-1H-indole |

| NiI₂ / Chiral Ligand | (If starting from 4-methyl-N-vinylindole) Aryl bromide | Enantioselective Hydroarylation | Chiral N-alkylindoles |

Photophysical Properties and Photoinduced Reactions

The photophysical properties of this compound have not been extensively documented. However, based on its structure, it would be expected to exhibit UV absorption characteristic of an N-alkylaniline derivative, with absorption maxima likely in the range of 250-300 nm. The fluorescence properties of indolines are generally less pronounced than those of the corresponding indoles due to the lack of a fully aromatic pyrrole (B145914) ring.

Photoinduced reactions involving N-alkylindoles have been reported. For example, a photo-induced 1,2-alkylarylation and cyclization of alkenes with alkyl halides and N-alkylindoles can occur via an electron donor-acceptor (EDA) complex. rsc.orgresearchgate.net This suggests that under photochemical conditions, this compound could act as an electron donor, potentially participating in single-electron transfer (SET) processes to initiate radical reactions. Such reactivity could open avenues for the synthesis of complex molecules under mild, light-induced conditions.

| Property | Predicted Characteristic |

| UV Absorption (λmax) | ~250-300 nm |

| Fluorescence | Weak, if any |

| Photoinduced Reactivity | Potential for single-electron transfer (SET) as an electron donor |

Biological Activity and Mechanistic Investigations of the 2,3 Dihydro 1h Indole Core in Drug Discovery Scaffolds

Conceptual Framework of Dihydroindoles as Bioactive Scaffolds

The utility of the 2,3-dihydro-1H-indole core in drug discovery stems from its resemblance to the indole (B1671886) nucleus, which is present in numerous natural products and endogenous molecules with significant biological roles, such as the essential amino acid tryptophan and the neurotransmitter serotonin (B10506). nih.gov The saturation of the 2,3-double bond in the indole ring to form the dihydroindole structure introduces a three-dimensional character that can be advantageous for binding to the active sites of enzymes and receptors. This non-planar geometry allows for more specific and potentially stronger interactions with biological targets compared to its aromatic counterpart.

Modulation of Enzyme Activity by Dihydroindole Derivatives

The 2,3-dihydro-1H-indole framework is a common feature in many enzyme inhibitors. By presenting a specific three-dimensional arrangement of functional groups, these derivatives can fit into the active sites of enzymes, blocking their catalytic activity and thereby interrupting disease processes.

Dihydroindole derivatives have demonstrated inhibitory activity against a variety of enzymes. For instance, certain derivatives have been investigated as inhibitors of enzymes crucial for cell proliferation, such as protein kinases. google.com The indole nucleus is a core structure in a number of tubulin polymerization inhibitors, which are effective against various tumors. nih.gov

In the realm of antimicrobial agents, the dihydroindole scaffold has been incorporated into compounds targeting enzymes essential for bacterial survival. One example is the inhibition of Mycobacterium tuberculosis tryptophan synthase by a dihydroindole-based compound. nih.gov Additionally, some indole derivatives have shown potential as inhibitors of geranylgeranyltransferase I, an enzyme involved in post-translational modification of proteins. nih.gov

The table below summarizes the inhibitory activity of selected dihydroindole derivatives against specific enzymes.

| Compound Class | Target Enzyme | Biological Effect |

| Dihydroindole Derivatives | Protein Kinases | Antiproliferative |

| Dihydroindole-based Compounds | Mycobacterium tuberculosis Tryptophan Synthase | Antitubercular |

| Indole Derivatives | Geranylgeranyltransferase I | Antimicrobial |

| Indole Schiff Base Derivatives | Cyclooxygenase-2 (COX-2) | Anti-inflammatory |

The binding affinity of a dihydroindole derivative to its target enzyme is a critical determinant of its potency. Conceptually, this interaction is governed by a combination of forces, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. The specific substitution pattern on the dihydroindole core dictates how it will orient itself within the enzyme's active site.

Computational methods, such as molecular docking, are often employed to predict and analyze the binding modes of these inhibitors. These studies can reveal key interactions between the ligand and amino acid residues in the active site. For example, the nitrogen atom of the dihydroindole ring might form a hydrogen bond with a specific residue, while a substituent on the aromatic ring could fit into a hydrophobic pocket. Understanding these interactions at a molecular level is crucial for the rational design of more potent and selective inhibitors. For instance, docking studies of certain indole derivatives have revealed hydrogen bonding with key residues like Tyr 355 and Arg 120 in the active site of the COX-2 enzyme. mdpi.com

Receptor Interactions and Ligand-Binding Studies

Beyond enzyme inhibition, dihydroindole derivatives are also being explored for their ability to modulate the function of various receptors, which play a central role in cellular communication.

The structural similarity of the dihydroindole core to endogenous ligands like serotonin suggests its potential to interact with a range of receptors, including G-protein coupled receptors (GPCRs) and ion channels. For example, derivatives of the 2,3-dihydro-1H-indole scaffold have been synthesized and evaluated for their binding affinity to melatonin (B1676174) receptors, which are GPCRs involved in regulating circadian rhythms. nih.govnih.gov These studies aim to develop compounds with specific agonist or antagonist activity at these receptors for therapeutic benefit. nih.gov

The versatility of the dihydroindole scaffold allows for the synthesis of libraries of compounds that can be screened against various receptors to identify new leads for drug development. The ability to modulate these key signaling pathways opens up possibilities for treating a wide array of diseases.

The binding of a dihydroindole derivative to a receptor is a dynamic process that involves the ligand finding and fitting into a specific binding pocket on the receptor protein. The affinity and selectivity of this binding are determined by the complementary shapes and chemical properties of the ligand and the receptor.

For melatonin receptors, pharmacophore models have been developed to understand the structural requirements for binding. These models highlight the importance of specific functional groups, such as a methoxy (B1213986) group and an amide side chain, and their spatial arrangement for high-affinity binding. nih.gov The dihydroindole core can serve as a rigid scaffold to hold these pharmacophoric elements in the correct orientation for optimal interaction with the receptor.

Crystallography and computational modeling can provide detailed insights into the binding mechanisms. For example, a co-crystal structure of a ligand bound to its receptor can reveal the precise interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. This information is invaluable for structure-activity relationship (SAR) studies, which aim to correlate changes in a molecule's structure with its biological activity, guiding the design of more effective receptor modulators.

Influence on Cellular Pathways (Mechanistic Focus)

The 2,3-dihydro-1H-indole nucleus is a versatile scaffold that can be functionalized to interact with various biological targets, thereby influencing a range of cellular pathways. Research into its derivatives has revealed activities spanning from anticancer to anti-inflammatory effects.

While direct studies on 1-ethyl-4-methyl-2,3-dihydro-1H-indole are not extensively documented, research on structurally related oxindole (B195798) derivatives provides significant insights into the potential of the dihydroindole core to modulate apoptosis. Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells, and its induction is a key strategy in cancer therapy.

A series of substituted N′-(2-oxoindolin-3-ylidene)benzohydrazides have been identified as potent inducers of apoptosis. nih.gov These compounds were discovered using a cell- and caspase-based high-throughput screening assay. nih.gov Mechanistic studies revealed that these compounds function as inhibitors of tubulin polymerization, a process crucial for cell division. nih.gov Disruption of microtubule dynamics triggers a mitotic arrest, which subsequently leads to the activation of the apoptotic cascade.

For instance, the compound N′-(4-bromo-5-methyl-2-oxoindolin-3-ylidene)-3,4,5-trimethoxybenzohydrazide was found to be a potent apoptosis inducer in human colorectal carcinoma HCT116 cells. nih.gov The induction of apoptosis by such compounds underscores the potential of the dihydroindole scaffold to be tailored into effective anticancer agents that target fundamental cellular processes like mitosis and programmed cell death.

The 2,3-dihydro-1H-indole scaffold is also a component of various natural and synthetic compounds with antimicrobial properties. While specific data on this compound is limited, the broader class of indole derivatives has shown activity against a range of pathogens.

Some indole derivatives have been found to exhibit antimicrobial activity by potentially interfering with essential bacterial processes. For example, certain novel synthesized indole derivatives have demonstrated exceptional antimicrobial activity against E. coli and S. aureus. chula.ac.th Although the precise mechanisms for many indole-based antimicrobials are still under investigation, plausible targets include bacterial cell wall synthesis and DNA replication. The inhibition of DNA synthesis is a known mechanism for some antimicrobial agents, which ultimately prevents bacterial proliferation. nih.gov

The indole nucleus is present in several compounds known to modulate inflammatory pathways. For example, Indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID), features an indole core. Research into novel indole derivatives continues to uncover new anti-inflammatory agents.

Studies on indole-2-one and 7-aza-2-oxindole derivatives have identified compounds with potent anti-inflammatory activity. researchgate.net These compounds were shown to inhibit the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. researchgate.net The mechanism of action for some of these derivatives involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX). researchgate.net This suggests that the 2,3-dihydro-1H-indole scaffold can serve as a template for the development of novel anti-inflammatory drugs.

Structure-Activity Relationships (SAR) of this compound Analogs

The biological activity of 2,3-dihydro-1H-indole derivatives is highly dependent on the nature and position of substituents on the indole ring system. Understanding the structure-activity relationships (SAR) is crucial for designing more potent and selective therapeutic agents.

Substituents on the 2,3-dihydro-1H-indole core can significantly influence the compound's pharmacological profile. For the hypothetical this compound, the ethyl group at the 1-position (N-alkylation) and the methyl group at the 4-position would be key determinants of its activity.

N-Alkylation: The substitution at the nitrogen atom of the dihydroindole ring can affect the compound's lipophilicity, metabolic stability, and binding affinity to its target. For instance, in a series of antitumor E-3-(2-chloro-3-indolylmethylene)-1,3-dihydroindol-2-ones, N-methylation was shown to increment the activity of some analogs. researchgate.net This suggests that small alkyl groups at the N1 position can be beneficial for certain biological activities. The ethyl group in this compound would likely impart a degree of lipophilicity that could influence its absorption and distribution.

Ring Substitution: The position and nature of substituents on the benzene (B151609) ring of the dihydroindole scaffold are critical for potency and selectivity. In a quantitative structure-activity relationship (QSAR) study of 2,3-diaryl indoles as selective COX-2 inhibitors, it was found that electron-donating groups at the para position of one of the aryl rings were conducive for activity. nih.gov The methyl group at the 4-position of this compound is an electron-donating group, which could potentially enhance its activity in certain contexts.

The following table summarizes the general impact of substituents on the biological activity of indole derivatives based on available literature.

| Substituent Position | Type of Substituent | General Impact on Biological Activity |

| N1-Position | Small Alkyl Groups (e.g., Methyl, Ethyl) | Can increase lipophilicity and may enhance antitumor activity in some scaffolds. researchgate.net |

| 4-Position | Electron-Donating Groups (e.g., Methyl) | May enhance anti-inflammatory (COX-2 inhibitory) activity. nih.gov |

| 5-Position | Halogens (e.g., Bromo) | Can contribute to potent apoptosis induction in oxindole derivatives. nih.gov |

| Various Positions | Bulky Groups | Can influence conformational flexibility and receptor binding. nih.gov |

The 2,3-dihydro-1H-indole ring is not planar, and its conformational flexibility can play a significant role in its interaction with biological targets. The substituents on the ring can influence the preferred conformation and, consequently, the biological activity.

In the context of melatonin receptor ligands, the conformation of the side chain relative to the indole moiety is crucial for receptor affinity. nih.gov For 3-alkyl-substituted 2,3-dihydromelatonins, the side chain is shifted from the plane of the indole moiety and is locked into a specific conformation. nih.gov This conformational restriction can be a key factor in achieving high affinity and selectivity for a particular receptor subtype.

General Bioactivity Classes Associated with Indoline (B122111)/Dihydroindole Derivatives in Drug Discovery

The 2,3-dihydro-1H-indole, commonly known as the indoline scaffold, is a privileged heterocyclic motif in medicinal chemistry. Its structural features, including a benzene ring fused to a five-membered nitrogen-containing ring, provide a versatile framework for the design of novel therapeutic agents. The non-planar nature of the indoline nucleus allows for specific interactions with biological targets, and its derivatives have demonstrated a wide spectrum of pharmacological activities. This section will explore the general bioactivity classes associated with indoline derivatives, focusing on their anti-infective, anti-inflammatory, and neuromodulatory potential from a mechanistic, rather than a clinical, perspective.

Anti-infective Activity

Indoline derivatives have emerged as a promising class of anti-infective agents, exhibiting activity against a range of bacterial and fungal pathogens. The structural versatility of the indoline core allows for modifications that can enhance potency and spectrum of activity.

Antibacterial and Antifungal Research Findings

Research has demonstrated that synthetic derivatives of the 2,3-dihydro-1H-indole scaffold possess significant antibacterial and antifungal properties. For instance, certain indolyl derivatives containing amino-guanidinium moieties have shown potent activity against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are known for their high rates of antibiotic resistance. nih.gov One notable compound from a study, designated as 4P, exhibited rapid bactericidal activity against resistant K. pneumoniae with a minimum inhibitory concentration (MIC) of 4 µg/mL. nih.gov

Furthermore, indole derivatives incorporating 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties have been investigated for their antimicrobial efficacy. These compounds have demonstrated a broad spectrum of activity, with some derivatives showing excellent potency against Methicillin-resistant Staphylococcus aureus (MRSA), even surpassing the effectiveness of the standard drug ciprofloxacin (B1669076) in some cases. nih.gov For example, an indole-thiadiazole derivative (compound 2c) and an indole-triazole derivative (compound 3d) were highlighted for their superior activity against MRSA. nih.gov

| Compound Type | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|

| Aminoguanidine-indole derivative (4P) | Klebsiella pneumoniae (resistant) | 4 µg/mL | nih.gov |

| Indole-thiadiazole derivative (2c) | Staphylococcus aureus (MRSA) | More effective than ciprofloxacin | nih.gov |

| Indole-triazole derivative (3d) | Staphylococcus aureus (MRSA) | More effective than ciprofloxacin | nih.gov |

| Indole-triazole derivatives | Candida krusei | Excellent activity | nih.gov |

Mechanistic Insights into Anti-infective Action

The mechanisms through which indoline derivatives exert their anti-infective effects are multifaceted. One key mechanism is the disruption of the bacterial cell membrane. The aforementioned compound 4P, for example, was found to induce depolarization of the bacterial membrane and disrupt its integrity. nih.gov This disruption can lead to leakage of cellular contents and ultimately cell death.

Another identified mechanism is the inhibition of essential bacterial enzymes. The same study on compound 4P revealed that it notably inhibited the activity of dihydrofolate reductase (DHFR) in vitro. nih.gov DHFR is a crucial enzyme in the synthesis of nucleic acids and amino acids, and its inhibition is a validated antibacterial strategy. Molecular docking studies have suggested that both the aminoguanidine (B1677879) moiety and the indole structure of such compounds play a significant role in binding to the active site of the DHFR receptor. nih.gov

Anti-inflammatory Activity

The indoline scaffold is also a key component in the development of novel anti-inflammatory agents. Derivatives of 2,3-dihydro-1H-indole have been shown to modulate various pathways involved in the inflammatory response.

Research Findings on Anti-inflammatory Effects

A number of studies have reported the synthesis and evaluation of indoline derivatives with potent anti-inflammatory properties. In one study, novel indoline derivatives were found to inhibit protein denaturation, a well-established marker of inflammation, with some compounds showing activity comparable to the standard drug diclofenac (B195802) sodium. core.ac.uk Specifically, compounds designated as 4a and 4b displayed excellent anti-denaturation activity with IC50 values of 62.2 µg/ml and 60.7 µg/ml, respectively, close to that of diclofenac sodium (IC50 = 54.2 µg/ml). core.ac.uk

Other research has focused on the ability of indoline derivatives to inhibit the production of pro-inflammatory cytokines. Certain derivatives have been shown to reduce the release of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) from lipopolysaccharide (LPS)-stimulated macrophages. researchgate.net In a study focused on dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), an indoline derivative (compound 73) demonstrated promising activity with IC50 values of 0.41 µM for 5-LOX and 0.43 µM for sEH. acs.org

| Compound Designation | Assay | Activity (IC50) | Reference |

|---|---|---|---|

| 4a | Protein anti-denaturation | 62.2 µg/ml | core.ac.uk |

| 4b | Protein anti-denaturation | 60.7 µg/ml | core.ac.uk |